molecular formula C16H11BrN2O B3721882 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone

2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3721882
M. Wt: 327.17 g/mol
InChI Key: UDWJYEMKNGMDSS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that belongs to the quinazolinone family. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is relevant to the treatment of Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The inhibition of amyloid-beta peptide aggregation by 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone is thought to be due to its ability to bind to the amyloid-beta peptide and prevent its aggregation. The neuroprotective effects of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in Parkinson's disease are thought to be due to its ability to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to apoptosis. 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has also been shown to increase the levels of intracellular calcium, leading to the activation of apoptotic pathways. In addition, 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to inhibit amyloid-beta peptide aggregation, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one limitation of using 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone. One direction is to further explore its potential applications in the treatment of other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its synthesis method to improve its yield and solubility. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of 2-[2-(4-bromophenyl)vinyl]-4(3H)-quinazolinone-based drugs for clinical use is an important future direction.

properties

IUPAC Name

2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-12-8-5-11(6-9-12)7-10-15-18-14-4-2-1-3-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWJYEMKNGMDSS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320210
Record name 2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

743477-64-7
Record name 2-[(E)-2-(4-bromophenyl)ethenyl]-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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